molecular formula C21H15BrClN3O2S B12019320 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 769152-35-4

4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Katalognummer: B12019320
CAS-Nummer: 769152-35-4
Molekulargewicht: 488.8 g/mol
InChI-Schlüssel: DUPXDQVETPDAPV-ZMOGYAJESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C21H15BrClN3O2S. This compound is known for its unique structure, which includes a combination of chloroaniline, carbothioyl, carbohydrazonoyl, and bromobenzoate groups. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

The synthesis of 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined under controlled conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and specific temperatures to ensure the desired chemical transformations .

the synthesis in a laboratory setting involves careful control of reaction parameters to achieve high purity and yield .

Analyse Chemischer Reaktionen

4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

769152-35-4

Molekularformel

C21H15BrClN3O2S

Molekulargewicht

488.8 g/mol

IUPAC-Name

[4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C21H15BrClN3O2S/c22-19-7-2-1-6-18(19)20(27)28-17-10-8-14(9-11-17)13-24-26-21(29)25-16-5-3-4-15(23)12-16/h1-13H,(H2,25,26,29)/b24-13+

InChI-Schlüssel

DUPXDQVETPDAPV-ZMOGYAJESA-N

Isomerische SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC(=CC=C3)Cl)Br

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)NC3=CC(=CC=C3)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.